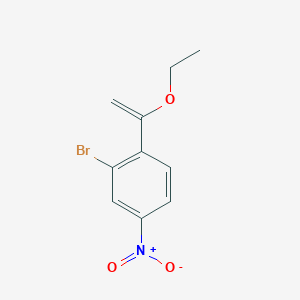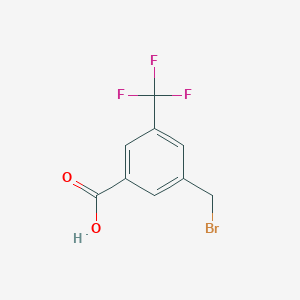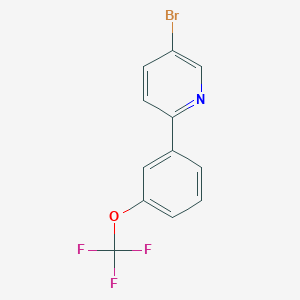
5-溴-2-(3-(三氟甲氧基)苯基)吡啶
描述
“5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C7H5BBrF3O3 . It has a molecular weight of 284.83 and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine” consists of a pyridine ring bound to a phenyl group . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-4-1-2-6 (15-7 (10,11)12)5 (3-4)8 (13)14/h1-3,13-14H .Physical And Chemical Properties Analysis
“5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine” is a solid compound . and is typically stored in a dry environment at temperatures between 2-8°C .科学研究应用
光谱和理论研究
- 光谱表征:该化合物已使用傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱进行光谱表征。这有助于了解其结构和性质,以便潜在应用 (Vural & Kara, 2017)。
- 密度泛函理论 (DFT):DFT 方法已应用于优化该化合物的几何结构,从而深入了解其电子结构和潜在的反应性 (Vural & Kara, 2017)。
合成和生物学评估
- 杂化物的合成:涉及该化合物的新的杂化类似物已使用微波辅助方法合成。这些杂化物在生物应用中显示出潜力,特别是在抗菌活性方面 (Jha & Ramarao, 2017)。
- 杀幼虫活性:该化合物的衍生物已被评估其杀幼虫活性,特别是对库蚊的杀幼虫活性。这表明其在害虫防治和公共卫生应用中的潜在用途 (Santhanalakshmi 等人,2022)。
化学反应和材料合成
- 在有机反应中的作用:已研究了其在环加成反应等各种有机反应中的作用。这对于开发新的有机合成方法和创造新型材料至关重要 (Riedmiller 等人,1999)。
- 杂环化合物的合成:它已被用作各种杂环化合物的合成中的前体或中间体,这些杂环化合物在药物和材料科学中很重要 (Abdel‐Latif 等人,2019)。
光物理性质
- 光学和电致发光性质:已进行研究以了解其光学和电致发光性质。这在开发用于电子和光子学应用的新材料中尤为重要 (Stagni 等人,2008)。
分子对接和药物设计
- 分子对接研究:该化合物及其衍生物已使用分子对接技术进行研究,以了解其作为候选药物的潜力。这项研究在药物发现和开发中至关重要 (Zhou 等人,2015)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . Safety precautions include avoiding ingestion and inhalation, not getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .
作用机制
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules .
Mode of Action
It’s known that brominated compounds often undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the bromine atom, leading to the replacement of the bromine .
Biochemical Pathways
Brominated compounds like this are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . In these reactions, the bromine atom in the compound is replaced by another group, altering the structure and properties of the molecule .
Pharmacokinetics
The trifluoromethoxy group in the compound could potentially enhance its metabolic stability and lipophilicity, which could influence its adme properties .
Result of Action
It’s known that the compound can undergo regioselective c-4 deprotonation with lda (lithium diisopropylamide), and trapping with carbon dioxide leads to the corresponding c-4 acid .
Action Environment
The action of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and stability . .
生化分析
Biochemical Properties
5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and trifluoromethoxy groups contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways, influencing their activity and stability .
Cellular Effects
The effects of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and trifluoromethoxy groups facilitate its binding to active sites of enzymes, altering their conformation and activity. This interaction can result in changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic pathways. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety .
Transport and Distribution
The transport and distribution of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s bromine and trifluoromethoxy groups facilitate its uptake and localization within cellular compartments. Its distribution can affect its activity and function, influencing cellular responses and metabolic processes .
Subcellular Localization
5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization can impact its activity and function, affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .
属性
IUPAC Name |
5-bromo-2-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-9-4-5-11(17-7-9)8-2-1-3-10(6-8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJTXCCSMVMUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


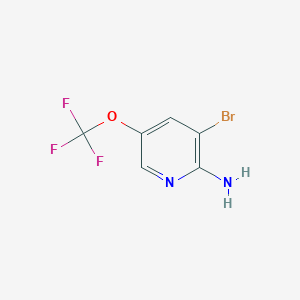
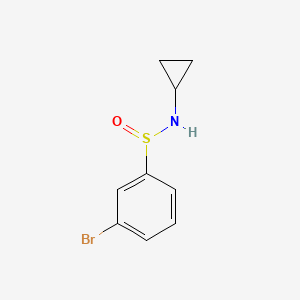
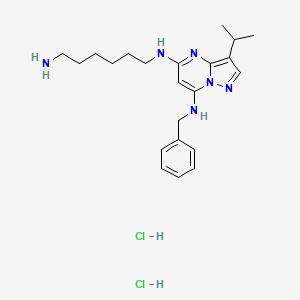
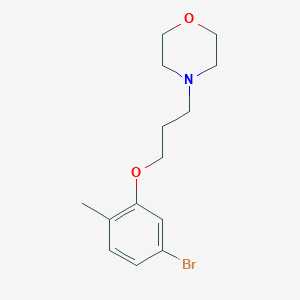
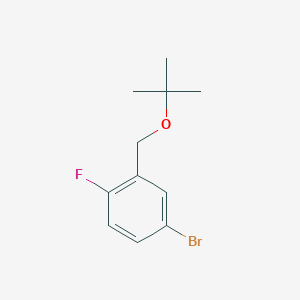
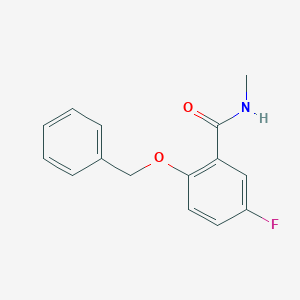


![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)

